molecular formula C4H7N3S B7559001 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

Cat. No.: B7559001
M. Wt: 129.19 g/mol
InChI Key: IJQOCRRZPZXSQL-UHFFFAOYSA-N
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Description

Historical Development and Evolution of 1,2,4-Triazole (B32235) Chemistry

The journey into the chemistry of triazoles began in the late 19th century. The name "triazole" was first proposed by Bladin in 1885. frontiersin.orgnih.gov Early synthetic routes to the 1,2,4-triazole ring system were established through seminal reactions that are still relevant today. The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com Another foundational method is the Einhorn–Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, which utilizes the reaction of an imide with an alkyl hydrazine. wikipedia.org These classical methods laid the groundwork for the synthesis of a vast library of substituted 1,2,4-triazoles and continue to be adapted and refined in modern organic synthesis.

Structural Features and Aromaticity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a planar, aromatic system. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule. ijsr.netreddit.com All atoms in the ring are sp2 hybridized, contributing to the planar geometry and enabling effective overlap of p-orbitals. chemicalbook.com This electron delocalization is a key contributor to the stability of the triazole nucleus. ijsr.net

A significant structural aspect of 1,2,4-triazoles is their ability to exist in different tautomeric forms. The parent 1,2,4-triazole can exist as 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.com Studies have indicated that the 1H-tautomer is generally more stable than the 4H-form. ijsr.netresearchgate.net For substituted 1,2,4-triazoles, particularly those with a mercapto group, thione-thiol tautomerism is also possible, where the mobile proton can reside on a nitrogen atom (thione form) or the sulfur atom (thiol form). ijsr.net The thione form is often the predominant tautomer. ijsr.net

Overview of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- within the Triazole Family

1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is a derivative of the parent 1,2,4-triazole ring, featuring a methyl group at the 3-position and a methylthio group at the 5-position. The presence of the methylthio (-SCH3) group is of particular interest as sulfur-containing heterocycles often exhibit unique biological activities and chemical reactivity.

Physicochemical Properties of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

PropertyValue
Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
IUPAC Name 3-methyl-5-(methylthio)-1H-1,2,4-triazole

Note: Experimental data for some properties of this specific compound are not widely available in the public domain. The data presented is based on computed values where experimental data is absent.

A common synthetic route to this class of compounds involves the alkylation of the corresponding 3-methyl-1H-1,2,4-triazole-5-thiol. The thiol, existing in equilibrium with its thione tautomer, can be readily S-alkylated using an appropriate methylating agent in the presence of a base.

Scope and Academic Relevance of Research on Methylthio-Substituted 1,2,4-Triazoles

The introduction of a methylthio group onto the 1,2,4-triazole scaffold has been a fruitful strategy in the development of new functional molecules. Research in this area is diverse and has led to the discovery of compounds with a range of applications.

Herbicidal Activity: Several studies have explored the herbicidal potential of 1,2,4-triazole derivatives containing a methylthio group. These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition or mortality. bohrium.comresearchgate.netresearchgate.net The substitution pattern on the triazole ring and the nature of other functional groups play a crucial role in determining the herbicidal efficacy and selectivity.

Fungicidal Activity: The 1,2,4-triazole core is a well-established pharmacophore in many commercial fungicides. The presence of a methylthio substituent can modulate the antifungal spectrum and potency. frontiersin.orgnih.govnih.gov These compounds often act by inhibiting key enzymes in fungal metabolic pathways.

Plant Growth Regulation: Beyond their pesticidal properties, certain triazole derivatives, including those with sulfur-containing moieties, have been investigated as plant growth regulators. researchgate.netindexcopernicus.comsemanticscholar.org They can influence hormone biosynthesis and signaling in plants, leading to desirable agronomic traits such as stunted growth, increased stress tolerance, and improved yield.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-methylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQOCRRZPZXSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio and Its Structural Analogs

Classical Approaches to 1,2,4-Triazole (B32235) Core Synthesis

The construction of the 1,2,4-triazole ring system is a well-established field in heterocyclic chemistry, with several reliable methods available. These classical approaches often rely on cyclization or condensation reactions of acyclic precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions from Hydrazinecarbothioamides and Related Precursors

A predominant method for synthesizing 1,2,4-triazole rings, particularly those bearing a sulfur substituent at the 5-position, involves the cyclization of hydrazinecarbothioamides (also known as acylthiosemicarbazides). This strategy is highly effective and proceeds in two main stages. First, an acid hydrazide is condensed with an isothiocyanate to yield the open-chain hydrazinecarbothioamide intermediate. nih.gov Subsequent intramolecular cyclization, typically promoted by a base such as sodium hydroxide (B78521) or sodium ethoxide, leads to the formation of a 1,2,4-triazole-3-thione. nih.gov The thione is a crucial precursor for installing the methylthio group.

Another related approach utilizes thiocarbohydrazide (B147625). An equimolar mixture of a carboxylic acid, such as (4-methylthiophenyl)acetic acid, and thiocarbohydrazide can be heated to form a 4-amino-5-mercapto-1,2,4-triazole derivative directly. scispace.com This method provides a straightforward route to triazoles with specific functionalities determined by the starting carboxylic acid. scispace.com

Table 1: Examples of Cyclization Reactions for 1,2,4-Triazole-thione Synthesis
Precursor 1Precursor 2Reaction ConditionProduct TypeReference
Acid HydrazidesIsothiocyanates1. Condensation; 2. Basic Cyclization (e.g., NaOH)1,2,4-Triazole-3-thiones nih.gov
Carboxylic AcidsThiocarbohydrazideHeating neat mixture4-Amino-5-mercapto-1,2,4-triazoles scispace.com
Potassium dithiocarbazinateHydrazine hydrateRefluxing4-Amino-3-mercapto-1,2,4-triazole nih.gov

Condensation Reactions for Triazole Ring Formation

Condensation reactions provide alternative pathways to the 1,2,4-triazole core. The Einhorn–Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid, yielding 1,2,4-triazoles. scispace.com Another classical method is the Pellizzari reaction, where the heating of a mixture of an amide and an acyl hydrazide results in the formation of a 3,5-disubstituted-1,2,4-triazole. scispace.com

Modern advancements have led to the development of one-pot, multicomponent reactions that offer efficiency and atom economy. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized from carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot process. isres.orgfrontiersin.org Similarly, metal-free, three-component condensation of amidines, isothiocyanates, and hydrazines provides a versatile route to structurally diverse 1,2,4-triazol-3-amines. organic-chemistry.org These methods highlight the flexibility of condensation strategies in accessing a wide array of substituted 1,2,4-triazoles. isres.org

Targeted Introduction of Methyl and Methylthio Substituents

The synthesis of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- requires precise installation of the methyl group at the C3 position and the methylthio group at the C5 position. This is typically achieved by incorporating the substituents through carefully chosen precursors or by functionalizing a pre-formed triazole ring.

Strategies for Methylation at the 3-Position

Direct methylation of a pre-existing triazole ring at the C3 position is generally not a viable synthetic route. Instead, the methyl group is introduced as part of one of the primary reactants during the ring-forming stage. The most common strategy is to use a derivative of acetic acid as a precursor.

For example, the synthesis can begin with acetic acid hydrazide (acetohydrazide). Reacting acetohydrazide with an appropriate thiocarbonyl compound, such as methyl isothiocyanate or carbon disulfide, leads to an intermediate that, upon cyclization, places the methyl group at the desired C3 position of the triazole ring. This approach ensures regioselective placement of the methyl substituent.

Approaches for Methylthio Installation at the 5-Position

The introduction of the methylthio group at the C5 position is almost universally accomplished via S-alkylation of a corresponding 1,2,4-triazole-5-thione (the thiol tautomer). This two-step sequence is highly efficient.

Formation of the Triazole-5-thione: As described in section 2.1.1, the key intermediate, 3-methyl-1H-1,2,4-triazole-5(4H)-thione, is synthesized. This is typically achieved by reacting acetic hydrazide with potassium thiocyanate (B1210189) or an alkyl isothiocyanate, followed by base-catalyzed cyclization. zsmu.edu.ua

S-Methylation: The resulting triazole-thione is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a thiolate anion. This nucleophilic thiolate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-. vulcanchem.comresearchgate.net This reaction is a variation of the Williamson ether synthesis, applied to a thioether linkage.

Table 2: Typical Conditions for S-Methylation of Triazole-thiones
Triazole-thione SubstrateMethylating AgentBaseSolventTypical YieldReference
4-methyl-5-phenyl-1,2,4-triazole-3-thiolMethyl iodideNot specified (implied base)Dry DMF68-72% vulcanchem.com
4-phenylamino-5-phenyl-4H- nih.govscispace.comisres.orgtriazole-3-thiolMethyl iodideNot specifiedNot specifiedNot specified researchgate.net

Functionalization and Derivatization Strategies for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

Once synthesized, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- offers several sites for further chemical modification, enabling the creation of a library of derivatives.

The most accessible sites for functionalization are the nitrogen atoms of the triazole ring. The '1H' designation indicates a proton on one of the ring nitrogens, which can be readily substituted.

N-Alkylation/N-Arylation: The triazole can be deprotonated with a suitable base and reacted with various alkyl or aryl halides to introduce substituents at the N1, N2, or N4 positions. The regioselectivity of this reaction can often be controlled by the choice of reactants, solvent, and reaction conditions. dtic.milresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups onto the ring nitrogen atoms, forming N-acyltriazole derivatives.

Another key functional handle is the methylthio group.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These electron-withdrawing groups significantly alter the electronic properties of the triazole ring. Furthermore, the methylsulfonyl group is an excellent leaving group, allowing for nucleophilic aromatic substitution reactions at the C5 position, a transformation not possible with the methylthio group itself.

Reaction with Aldehydes: Related compounds, such as 3-amino-5-methylthio-1,2,4-triazoles, are known to react with aldehydes (e.g., cinnamaldehyde) to form Schiff bases at the amino group. researchgate.net While the target compound lacks an amino group, this highlights the potential for derivatization if other functional groups are present on the core structure.

These derivatization strategies allow for the systematic modification of the parent compound to fine-tune its physical, chemical, and biological properties for various applications.

Modern Synthetic Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.org The synthesis of 1,2,4-triazole derivatives has greatly benefited from this technology.

For instance, the synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved efficiently by reacting nitriles and hydrazides under microwave irradiation without the need for a base or solvent. scipublications.com Similarly, the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives to form fused 1,2,4-triazolo[4,3-b] scipublications.comnih.govrsc.orgtriazoles is significantly accelerated by microwaves, reducing reaction times from hours to minutes. nih.gov One-pot syntheses of 1,3,5-trisubstituted-1,2,4-triazoles from secondary amides and hydrazides also benefit from microwave-induced cyclodehydration as the final step. nih.gov The efficiency of microwave-assisted synthesis is further highlighted in the preparation of fused heterocyclic systems, such as scipublications.comnih.govrsc.orgtriazolo[3,4-b] scipublications.comrsc.orgisres.orgthiadiazoles, where reactions can be completed in minutes instead of hours. nih.gov

Product TypeReactantsMicrowave ConditionsConventional TimeMicrowave TimeReference
3,5-Disubstituted-1,2,4-triazolesOrganonitriles and ammonia120°C48 h1.5 h tandfonline.comtandfonline.com
1,3,5-Trisubstituted-1,2,4-triazolesAmide derivatives and hydrazinesNot specified>4.0 h1 min nih.gov
scipublications.comnih.govrsc.orgTriazolo[3,4-b] scipublications.comrsc.orgisres.orgthiadiazoles4-Amino-5-mercapto-4H- scipublications.comnih.govrsc.orgtriazoles and acidsNot specifiedSeveral hours15-20 min nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The synthesis of the 1,2,4-triazole scaffold is well-suited to MCR strategies.

A highly regioselective one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org Another efficient one-pot method involves the copper-catalyzed reaction of two different nitriles with hydroxylamine (B1172632) hydrochloride. acs.org This process proceeds through the sequential formation of an amidoxime, followed by copper-catalyzed coupling with the second nitrile and subsequent cyclization. acs.org Furthermore, catalyst-free methods have been developed, such as the synthesis of hydrazone-substituted 1,2,4-triazoles via the ring-opening and intramolecular cyclization of arylidene thiazolone with a hydrazine. rsc.org These MCRs provide powerful and flexible tools for constructing complex 1,2,4-triazole derivatives from simple and readily available starting materials. rsc.org

Reaction NameComponentsKey FeaturesProductReference
One-Pot Three-ComponentCarboxylic acids, primary amidines, monosubstituted hydrazinesHighly regioselective, rapid1,3,5-Trisubstituted 1,2,4-triazoles isres.org
Copper-Catalyzed One-PotTwo different nitriles, hydroxylamineUses simple starting materials, inexpensive catalystSubstituted 1,2,4-triazoles acs.org
Catalyst-Free Ring Opening/CyclizationArylidene thiazolone, aryl/alkyl-hydrazineBroad substrate scope, gram-scale applicableHydrazone-substituted 1,2,4-triazoles rsc.org

Catalyst-Free Methodologies

The development of synthetic routes that eliminate the need for catalysts is a significant goal in green chemistry, offering benefits such as reduced cost, simplified purification processes, and minimized toxic waste. researchgate.net For the synthesis of 1,2,4-triazole derivatives, several catalyst-free methodologies have been established, primarily leveraging thermal or microwave-assisted conditions to facilitate the desired transformations. These approaches often provide high efficiency and good functional group tolerance. organic-chemistry.orgthieme-connect.com

A prominent catalyst-free method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.orgthieme-connect.comresearchgate.net This one-pot synthesis is noted for its simplicity, mild conditions, and the ability to produce a diverse range of substituted 1,2,4-triazoles in moderate to good yields. thieme-connect.com The reaction typically proceeds by treating various substituted hydrazines with an excess of formamide at elevated temperatures (e.g., 160°C) for a short duration (e.g., 10 minutes) under microwave heating. organic-chemistry.org Optimization studies have shown that these conditions are effective for both aryl and aliphatic hydrazines, demonstrating the method's broad substrate scope. organic-chemistry.org The proposed mechanism involves a transamidation step followed by condensation with formamide. organic-chemistry.org This eco-friendly method avoids the use of hazardous catalysts and often results in short reaction times and excellent yields. researchgate.net

Another innovative catalyst-free approach is the cascade synthesis of functionalized 1,2,4-triazoles from the reaction of arylidene thiazolones with aryl or alkyl hydrazines. rsc.org This method operates under mild conditions and proceeds via a molecular editing process involving ring opening of the thiazolone, intramolecular cyclization, and subsequent dehydration. rsc.org A key advantage of this strategy is its applicability to both batch and continuous flow synthesis, enhancing its scalability. rsc.org The reaction exhibits a broad substrate scope and allows for the one-pot synthesis of structurally diverse triazoles. rsc.org

These catalyst-free methodologies represent significant progress in the sustainable synthesis of 1,2,4-triazole scaffolds, providing efficient and environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.org

Research Findings: Microwave-Assisted Catalyst-Free Synthesis of 1,2,4-Triazole Analogs

The following table summarizes the results from a study on the microwave-assisted, catalyst-free synthesis of various 1-substituted-1H-1,2,4-triazoles from the corresponding hydrazines and formamide. The reactions were typically performed at 160°C for 10 minutes. thieme-connect.com

EntryHydrazine SubstrateProductYield (%)Reference
1Phenylhydrazine hydrochloride1-Phenyl-1H-1,2,4-triazole74 thieme-connect.com
2Phenylhydrazine (free form)1-Phenyl-1H-1,2,4-triazole72 thieme-connect.com
3(4-Methylphenyl)hydrazine hydrochloride1-(p-Tolyl)-1H-1,2,4-triazole78 thieme-connect.com
4(4-Methoxyphenyl)hydrazine hydrochloride1-(4-Methoxyphenyl)-1H-1,2,4-triazole81 thieme-connect.com
5(4-Chlorophenyl)hydrazine hydrochloride1-(4-Chlorophenyl)-1H-1,2,4-triazole75 thieme-connect.com
6(4-Bromophenyl)hydrazine hydrochloride1-(4-Bromophenyl)-1H-1,2,4-triazole76 thieme-connect.com
7(4-Fluorophenyl)hydrazine hydrochloride1-(4-Fluorophenyl)-1H-1,2,4-triazole72 thieme-connect.com
8(3-Chlorophenyl)hydrazine hydrochloride1-(3-Chlorophenyl)-1H-1,2,4-triazole68 thieme-connect.com
9(2,4-Dinitrophenyl)hydrazine1-(2,4-Dinitrophenyl)-1H-1,2,4-triazole58 thieme-connect.com
10Naphthylhydrazine hydrochloride1-(Naphthalen-1-yl)-1H-1,2,4-triazole65 thieme-connect.com
11Methylhydrazine sulfate1-Methyl-1H-1,2,4-triazole54 thieme-connect.com
12Benzylhydrazine hydrochloride1-Benzyl-1H-1,2,4-triazole64 thieme-connect.com

Chemical Reactivity and Mechanistic Pathways of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system characterized by the presence of three nitrogen atoms and two carbon atoms. This arrangement results in a π-deficient system at the carbon atoms, making them susceptible to nucleophilic attack, while the nitrogen atoms, with their lone pairs of electrons, are prone to electrophilic substitution. chemicalbook.com

The carbon atoms within the 1H-1,2,4-triazole ring are electron-deficient due to their linkage to the highly electronegative nitrogen atoms. This low electron density renders them susceptible to nucleophilic substitution reactions, often under mild conditions. chemicalbook.com Conversely, electrophilic substitution reactions predominantly occur at the nitrogen atoms, which possess higher electron density. chemicalbook.com For instance, the parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids like concentrated HCl. chemicalbook.com Alkylation of 1H-1,2,4-triazole can result in a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. chemicalbook.com

Further activation of the triazole ring towards both electrophilic and nucleophilic attack can be achieved through the formation of N-oxides. For example, 2-phenyltriazole 1-oxides are activated at the C5 position for both types of reactions. rsc.org These N-oxides can be selectively halogenated, and the halogen can then be displaced by strong nucleophiles. Subsequent deoxygenation can yield a variety of substituted triazoles, including methylthio derivatives. rsc.org

Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) attached to the 1,2,4-triazole ring is a key functional group that can undergo various chemical transformations, significantly increasing the synthetic utility of the parent molecule.

The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (methylsulfinyl) and sulfone (methylsulfonyl) derivatives. While direct studies on the oxidation of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- are not extensively detailed in the provided context, the oxidation of similar sulfur-containing heterocycles is well-documented. For instance, the oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid yields the corresponding methylsulfinyl and methylsulfonyl derivatives. rsc.org It is expected that the methylthio group on the 1,2,4-triazole ring would behave similarly when treated with common oxidizing agents.

Table 1: Potential Oxidation Products of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-

Starting MaterialOxidizing AgentPotential Product(s)
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-m-Chloroperbenzoic acid (m-CPBA) or similar3-Methyl-5-(methylsulfinyl)-1H-1,2,4-triazole
1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-Excess oxidizing agent3-Methyl-5-(methylsulfonyl)-1H-1,2,4-triazole

The methylthio group can potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the triazole ring. The feasibility of this displacement depends on the nucleophile and the reaction conditions. The corresponding sulfoxide and sulfone derivatives, generated from oxidation, are generally better leaving groups than the methylthio group itself.

The synthesis of methylthio-substituted triazoles can sometimes be achieved by the displacement of a halogen atom with a methylthiolate nucleophile. rsc.org This suggests that the reverse reaction, the displacement of the methylthio group, may be thermodynamically less favorable but could be driven under specific conditions. For instance, reactions of hydrazonoyl halides with 3-methylthio-4-phenylamino-5-phenyl-4H- researchgate.netnih.govresearchgate.nettriazole have been reported to afford 1,2,4-triazolo[4,3-b] researchgate.netnih.govresearchgate.netacs.orgtetrazines, indicating a reaction pathway where the methylthio group is involved. researchgate.net

Tautomerism and Isomerism within Methylthio-Substituted 1,2,4-Triazoles

Tautomerism is a significant feature of the 1,2,4-triazole system, influencing its chemical and physical properties as well as its biological activity.

1,2,4-Triazoles can exist in two main tautomeric forms: the 1H- and 4H-tautomers. nih.gov The position of the proton on the nitrogen atoms of the triazole ring is in a state of dynamic equilibrium. Generally, the 1H-1,2,4-triazole system is the predominant form over the 4H-1,2,4-triazole. nih.gov This equilibrium can be influenced by the nature and position of substituents on the triazole ring, as well as the physical state (gas, solution, or solid). For C5-substituted 1,2,4-triazoles, the N1-H tautomer is often dominant. researchgate.net Theoretical modeling and spectroscopic studies are commonly used to investigate these tautomeric phenomena. researchgate.net

Table 2: General Tautomeric Forms of Substituted 1,2,4-Triazoles

TautomerGeneral StructureRelative Stability
1H-1,2,4-TriazoleR-C=N-N(H)-C=N-R'Generally more stable
4H-1,2,4-TriazoleR-C=N-N=C(R')-N(H)-Generally less stable

For 1,2,4-triazoles bearing a mercapto (-SH) group, a thiol-thione tautomerism exists. nih.govresearchgate.net The equilibrium is between the thiol form (containing a C=N-SH group) and the thione form (containing a C=S and N-H group). Quantum chemical studies have shown that for 1,2,4-triazole-3-thione and its disubstituted derivatives, the thione form is the most stable tautomer in the gas phase. nih.gov Experimental evidence from HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also indicates that the thione form is the major component in solution. jocpr.com

However, for the compound , 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, the sulfur atom is alkylated with a methyl group. This methylation effectively "locks" the molecule in the "thiol" tautomeric form, as the proton that would participate in the tautomeric equilibrium has been replaced by a methyl group. Therefore, 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- does not exhibit thiol-thione tautomerism itself, but its precursor, 3-methyl-1H-1,2,4-triazole-5-thiol, would exist as a mixture of tautomers with the thione form likely predominating. The synthesis of the methylthio derivative from the corresponding thiol is a common chemical transformation. nih.gov

In-depth Analysis of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-: Reaction Kinetics and Thermodynamic Considerations

This article aims to address the specified subsection on the chemical reactivity and mechanistic pathways of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, with a focused exploration of its reaction kinetics and thermodynamic considerations. However, extensive searches of chemical databases and scholarly articles have not yielded specific quantitative data such as rate constants, activation energies, or thermodynamic parameters like enthalpy, entropy, and Gibbs free energy for this particular compound.

The study of reaction kinetics provides valuable insights into the rates of chemical reactions and the factors that influence them. For a compound like 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, such data would be instrumental in understanding its stability, reactivity with other chemical species, and the mechanisms of its transformations. Thermodynamic considerations, on the other hand, would elucidate the energy changes that accompany its reactions, indicating whether a particular reaction is favorable and to what extent it will proceed.

While direct data is absent, the reactivity of the 1,2,4-triazole ring and the influence of the methyl and methylthio substituents can be inferred from general principles of organic chemistry. The triazole ring is an aromatic heterocycle, and its reactivity is characterized by the interplay of the nitrogen atoms. The methyl group at the 3-position is an electron-donating group, which can influence the electron density of the ring. The methylthio group at the 5-position is also an important functional group that can participate in various reactions, including oxidation and nucleophilic substitution.

Given the lack of specific research findings, this section cannot present detailed data tables or in-depth discussions of reaction kinetics and thermodynamics for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-. The absence of such information highlights an area ripe for future investigation. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), could be a powerful tool to predict the geometric, electronic, and thermodynamic properties of this molecule and to model its reaction pathways and transition states. Experimental studies, including kinetic assays and calorimetric measurements, would be essential to validate any theoretical predictions and to build a robust understanding of the chemical behavior of this compound.

Future research in this area would be of significant value to the fields of medicinal chemistry, materials science, and chemical synthesis, where triazole derivatives continue to be of great interest.

Spectroscopic and Diffraction Based Structural Elucidation of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- and its derivatives reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the triazole ring and its substituents.

N-H Proton: The proton attached to the nitrogen of the triazole ring typically appears as a broad singlet in the downfield region of the spectrum, often between δ 10.0 and 14.0 ppm. mdpi.comresearchgate.net Its broadness is due to quadrupole broadening and potential hydrogen exchange.

C-CH₃ Protons: The protons of the methyl group attached to the C3 position of the triazole ring generally resonate as a sharp singlet between δ 2.1 and 2.6 ppm. mdpi.com

S-CH₃ Protons: The protons of the methylthio group at the C5 position also appear as a sharp singlet, typically in the range of δ 2.4 to 2.6 ppm. researchgate.net

Ring C-H Proton: In derivatives where a proton is present on the triazole ring (C5 position), it typically appears as a singlet around δ 7.6 to 9.1 ppm. researchgate.net

The integration of these signals provides the ratio of the number of protons of each type, confirming the molecular composition.

Table 1: Typical ¹H NMR Chemical Shifts for Protons in 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- and Related Structures

Proton Type Chemical Shift (δ, ppm) Multiplicity
Triazole N-H 10.0 - 14.0 Broad Singlet
Ring C-CH₃ 2.1 - 2.6 Singlet
S-CH₃ 2.4 - 2.6 Singlet

Note: Chemical shifts are typically recorded in DMSO-d₆ or CDCl₃ and can vary based on solvent and substitution patterns.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring are in a heteroaromatic environment and appear in the downfield region. C5, being attached to the sulfur atom, typically resonates around δ 160-167 ppm, while C3, attached to the methyl group, appears around δ 145-155 ppm. mdpi.comresearchgate.net

C-CH₃ Carbon: The carbon of the methyl group at C3 shows a signal in the upfield region, generally between δ 11.0 and 14.0 ppm. mdpi.com

S-CH₃ Carbon: The carbon of the methylthio group is also found in the upfield region, with a characteristic chemical shift.

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- and Related Structures

Carbon Type Chemical Shift (δ, ppm)
Triazole C5 (C-S) 160 - 167
Triazole C3 (C-CH₃) 145 - 155
Ring C-CH₃ 11.0 - 14.0

Note: Chemical shifts can vary depending on the specific derivative and solvent used.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For the parent compound, it would show no correlations due to the presence of isolated methyl and N-H spin systems. However, in more complex derivatives with alkyl chains, COSY is crucial for mapping out the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the ¹H signal at ~2.2 ppm to the ¹³C signal at ~12 ppm (the C-CH₃ group) and the ¹H signal at ~2.5 ppm to its corresponding S-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected from the C-CH₃ protons to both C3 and C5 of the triazole ring, and from the S-CH₃ protons to the C5 carbon, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations.

The IR spectra of 1,2,4-triazole (B32235) derivatives show several characteristic absorption bands. mdpi.com

N-H Stretching: A broad absorption band typically appears in the region of 3100-3250 cm⁻¹, characteristic of the N-H group in the triazole ring. This broadening is a result of intermolecular hydrogen bonding. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are observed between 2900 and 3000 cm⁻¹. Aromatic or heteroaromatic C-H stretching can appear just above 3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: Strong bands in the 1500-1650 cm⁻¹ region are attributed to the stretching vibrations of the C=N and N=N bonds within the triazole ring, which are characteristic of the heterocyclic system. researchgate.netasianpubs.org

C-S Stretching: The C-S stretching vibration is typically weaker and appears at lower wavenumbers, often in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. The interpretation of triazole vibrational spectra can be complex due to strong associations in the condensed state, but theoretical calculations can aid in the assignment of observed bands. asianpubs.orgnih.gov

Table 3: Characteristic IR Absorption Bands for 1H-1,2,4-Triazole Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3250 (broad)
C-H (aliphatic) Stretching 2900 - 3000
C=N / N=N Ring Stretching 1500 - 1650

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In MS analysis of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula. nih.gov

The fragmentation of 1,2,4-triazole thioethers under electron impact (EI) or electrospray ionization (ESI) often involves characteristic pathways: zsmu.edu.uaresearchgate.netnuph.edu.ua

Loss of the Thioether Group: A common initial fragmentation is the cleavage of the C-S bond, leading to the loss of a methylthio radical (•SCH₃) or a neutral methylthial molecule.

Ring Cleavage: The triazole ring itself can fragment through the loss of stable neutral molecules like nitrogen (N₂). nih.gov This is a characteristic fragmentation pathway for many nitrogen-containing heterocycles.

Side-Chain Fragmentation: For more complex derivatives, fragmentation of substituent groups is also observed.

The study of these fragmentation patterns is crucial for identifying unknown derivatives and distinguishing between isomers. nih.govzsmu.edu.ua

Table 4: Potential Key Fragments in the Mass Spectrum of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- (C₄H₇N₃S, MW: 129.18)

Ion Proposed Structure / Loss
[M]⁺ or [M+H]⁺ Molecular Ion or Protonated Molecule
[M - CH₃]⁺ Loss of a methyl radical
[M - SCH₃]⁺ Loss of a methylthio radical

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry unambiguously. mdpi.com

For 1,2,4-triazole derivatives, X-ray analysis confirms the planarity of the triazole ring. mdpi.com It also reveals detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H proton and nitrogen atoms of the ring, which governs the crystal packing. researchgate.net In cases where NMR or other spectroscopic data are ambiguous, for instance, in determining the exact site of substitution on the triazole ring (N1, N2, or N4), X-ray crystallography provides a conclusive answer. mdpi.comresearchgate.net

Analysis of related crystal structures shows that the triazole ring can be twisted relative to other attached ring systems, and π–π stacking interactions are often observed, influencing the solid-state architecture. mdpi.com

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation and stereochemistry.

In a notable example, the crystal structure of 2-(3-methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione, a derivative of the target compound, was elucidated. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit was found to contain two independent molecules. Such detailed structural information is crucial for understanding the molecule's physical and chemical properties.

The crystallographic data for various triazole derivatives highlight the planarity of the triazole ring and the specific orientations of the substituent groups. For instance, in the crystal structure of certain spirooxindole derivatives containing a triazole moiety, the phenyl group attached to the triazole ring is often found to be nearly perpendicular to it. nih.gov This spatial arrangement can significantly influence the intermolecular interactions within the crystal lattice.

Interactive Table: Crystallographic Data for Selected 1,2,4-Triazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-(3-Methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dioneMonoclinicP21/c12.26414.64614.34991.69 researchgate.net
Spirooxindole Derivative 4aMonoclinicP21/c10.261913.677610.9318116.640 nih.gov
Spirooxindole Derivative 4bMonoclinicP21/n13.001214.969214.117897.101 nih.gov
Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylateMonoclinicP21/c15.457616.09457.534890.079 nih.gov

These crystallographic studies provide foundational data for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the study of 1,2,4-triazole derivatives. ijmtlm.org Different polymorphic forms can exhibit significant variations in their physical properties, including melting point, solubility, and stability. ijmtlm.org The investigation of polymorphism is therefore essential for the development of new materials.

The crystal packing of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the crystal structure of 2-(3-methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione, the molecules are linked into a three-dimensional supramolecular structure through C—H···O and C—H···N hydrogen bonds. researchgate.net

The study of different supramolecular synthons, which are structural units formed by intermolecular interactions, is key to understanding and controlling polymorphism. semanticscholar.org For example, molecules can form dimers or infinite chains through hydrogen bonding, leading to different crystal packing arrangements. semanticscholar.org The analysis of Hirshfeld surfaces can provide quantitative insights into the nature and prevalence of these intermolecular contacts. In some triazole derivatives, H···H, C···H, and N···H contacts are the most dominant interactions. mdpi.com

The identification and characterization of different polymorphs are often achieved using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). ijmtlm.org These methods can distinguish between different crystal forms based on their unique diffraction patterns and thermal behaviors. ijmtlm.org

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides a crucial verification of the empirical formula of newly synthesized 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- derivatives, ensuring their purity and confirming that the desired chemical transformation has occurred. mdpi.comresearchgate.net

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure.

Interactive Table: Elemental Analysis Data for Selected 1,2,4-Triazole Derivatives

CompoundMolecular FormulaAnalysisCalculated (%)Found (%)Reference
4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one)C₂₈H₂₈F₂N₁₂O₂S₂C50.44- mdpi.com
H4.23- mdpi.com
N25.21- mdpi.com
N-(4-Bromophenyl)-2-(2-(4-(4-(1-(2-(2-(4-bromophenylcarbamothioyl)hydrazinyl)-2-oxoethyl)-3-methyl-5-oxo-1H-1,2,4-triazole-4(5H)-yl)butyl)-3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl)-acetyl)hydrazinecarbothioamideC₂₈H₃₂Br₂N₁₂O₄S₂C40.78- mdpi.com
H3.91- mdpi.com
N20.38- mdpi.com
2-Methoxy-4-methyl-6-(3-methylsulfanyl-1H-1,2,4-triazol-1-yl)-pyrimidineC₉H₁₁N₅OSN19.1819.38 researchgate.net
S10.9610.69 researchgate.net
3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-oneC₆H₇N₃O₂SC38.9139.00 mdpi.com
H3.813.90 mdpi.com
N22.6922.90 mdpi.com

This compositional verification is a standard and essential step in the characterization of novel compounds within the 1H-1,2,4-triazole family.

Computational Chemistry and Theoretical Investigations of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have been employed to study related triazole structures, offering a predictive framework for the behavior of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-.

Molecular Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis, often performed in conjunction with geometry optimization, reveals details about the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. For instance, in a theoretical study of various 1,2,4-triazole (B32235) derivatives, DFT at the B3LYP/6-31G level was used to calculate these frontier orbital energies to understand their stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, are highly effective in predicting NMR chemical shifts. frontiersin.orgresearchgate.net Although specific theoretical NMR data for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is scarce, studies on other 1,2,4-triazole-5-thiones and their derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed ¹³C and ¹⁵N NMR chemical shifts. frontiersin.orgresearchgate.net These computational techniques are invaluable for confirming the structures of different regioisomers and tautomers formed during chemical reactions. frontiersin.orgresearchgate.net

Computational Studies on Tautomeric Equilibria and Energy Landscapes

The tautomerism of triazole derivatives is a key area of computational investigation. For the analogous compound 5-methyl-3-methylthio-1,2,4-triazole, DFT calculations have been instrumental in exploring the energetic and electronic aspects of its tautomeric equilibrium. nih.govresearchgate.net These studies model the reaction pathway from both thermodynamic and mechanistic viewpoints. nih.govresearchgate.net

The research indicates a two-step tautomerization process. nih.gov By calculating the potential energy profile in both the gas phase and in the presence of solvents like dimethylformamide (DMF) and water (using the polarized continuum model, PCM), the relative energies of the different tautomers, intermediates, and transition states can be determined. nih.govresearchgate.net For example, at the M06/6-311+G** level of theory in the gas phase, the energy barrier for the initial proton transfer can be quantified, providing insight into the likelihood and rate of tautomerization. nih.gov

Table 1: Calculated Relative Electronic Energies (kcal/mol) for the Tautomerization of 5-methyl-3-methylthio-1,2,4-triazole in the Gas Phase Data adapted from a study on 5-methyl-3-methylthio-1,2,4-triazole.

SpeciesM06/6-311+G B3LYP/6-311+G
Tautomer-a0.000.00
TS-a51.8155.48
Intermediate47.9050.84
TS-b51.5355.20
Tautomer-b1.151.34

TS-a and TS-b represent the transition states for the two-step process.

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational modeling of reaction mechanisms for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- specifically is not widely available in the literature. However, the principles of such studies can be inferred from related research. For the tautomerization of its isomer, transition state analysis using DFT has been performed to locate the energy maxima along the reaction coordinate. nih.govresearchgate.net This involves identifying the geometry of the transition state and calculating its vibrational frequencies to confirm it as a true saddle point on the potential energy surface. Such analyses are crucial for understanding the kinetics of chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulations for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- are limited, studies on other 1,2,4-triazole derivatives provide a general understanding of the methodology. For instance, MD simulations have been used to investigate the interaction of 1,2,4-triazole derivatives in different media, such as water and acidic solutions. researchgate.net These simulations can predict total energies and interaction energies, as well as analyze molecular conformations. researchgate.net Such studies are particularly relevant for understanding how these molecules might behave in a biological system or as corrosion inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,2,4-triazoles, QSAR studies have been conducted to predict various properties, including their lipophilicity (logP) and antifungal activity.

Coordination Chemistry of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio As a Ligand

Ligand Design Principles and Coordination Potential of the Triazole Ring and Methylthio Group

The design of ligands is a crucial aspect of developing novel coordination compounds with desired properties. The 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- ligand possesses distinct features that make it an attractive candidate for creating diverse metal complexes. The coordination potential of this ligand is primarily dictated by the electronic and steric properties of its two key functional groups: the 1,2,4-triazole (B32235) ring and the methylthio group.

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. These nitrogen atoms, particularly those at the 1, 2, and 4 positions, can act as potential donor sites for coordination with metal ions. The specific nitrogen atom that coordinates to the metal can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. Triazole and its derivatives are well-known for their ability to bridge metal ions, leading to the formation of polynuclear compounds and coordination polymers.

Synthesis and Characterization of Metal Coordination Compounds

The synthesis of metal coordination compounds involving 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- as a ligand typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product's structure and composition.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. The interaction of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- with transition metal ions is an active area of research. While specific studies on this exact ligand are limited, research on analogous 1,2,4-triazole-3-thiol derivatives provides insight into the expected coordination behavior. For instance, studies on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have shown that it can act as a bidentate ligand, coordinating to metal ions such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring. nih.govnih.gov Similar coordination is anticipated for 1H-1,2,4-triazole, 3-methyl-5-(methylthio)-, where the thioether sulfur and a triazole nitrogen would be the primary coordination sites.

The characterization of these transition metal complexes is typically carried out using a combination of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide information about the oxidation state and spin state of the metal ion.

Based on studies of similar ligands, it is expected that 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- would form complexes with various geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and reaction conditions. nih.govekb.eg

The coordination chemistry of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- with main group metals is a less explored area compared to transition metals. However, the versatile donor set of the ligand suggests that it can also form stable complexes with main group elements. The coordination would likely involve the nitrogen atoms of the triazole ring and potentially the sulfur atom of the methylthio group, depending on the specific main group metal and its electronic properties. The characterization techniques employed for these complexes would be similar to those used for transition metal complexes.

Investigation of Diverse Coordination Modes and Metallacycles

One of the most fascinating aspects of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- as a ligand is its potential for diverse coordination modes. The presence of multiple potential donor atoms allows for a rich and varied coordination chemistry.

Potential Coordination Modes:

Monodentate: The ligand can coordinate to a metal ion through a single donor atom, either a nitrogen atom of the triazole ring or the sulfur atom of the methylthio group.

Bidentate Chelating: The ligand can coordinate to a single metal ion through two donor atoms, typically a nitrogen atom of the triazole ring and the sulfur atom of the methylthio group, forming a stable five-membered chelate ring.

Bidentate Bridging: The ligand can bridge two metal ions, using two of its donor atoms to coordinate to different metal centers. This bridging can occur through two nitrogen atoms of the triazole ring or through a nitrogen and a sulfur atom.

Tridentate: In some cases, the ligand might coordinate to a metal ion through three donor atoms, although this is less common for this specific ligand structure.

The formation of metallacycles , which are cyclic structures containing one or more metal atoms, is a common feature in the coordination chemistry of ligands like 1H-1,2,4-triazole, 3-methyl-5-(methylthio)-. The bidentate chelating coordination mode leads to the formation of a stable five-membered metallacycle. The bridging coordination modes can lead to the formation of larger metallacyclic structures, including dinuclear and polynuclear complexes.

Structural Characterization of Coordination Polymers and Supramolecular Assemblies

The ability of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- to act as a bridging ligand is key to the formation of coordination polymers and supramolecular assemblies . Coordination polymers are extended structures in which metal ions are linked by bridging ligands. These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular magnetism.

The structure of these extended networks is highly dependent on the coordination geometry of the metal ion and the coordination mode of the ligand. For example, the use of a linearly coordinating metal ion with a linear bridging ligand can lead to the formation of one-dimensional (1D) chains. More complex bridging modes and metal coordination geometries can result in the formation of two-dimensional (2D) sheets or three-dimensional (3D) frameworks. While specific examples with 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- are not extensively documented, studies on related triazole-based ligands have demonstrated the formation of such extended structures. For instance, 4-(1,2,4-triazol-4-yl)ethanedisulfonate has been shown to form trinuclear metal complexes that can serve as building blocks for larger assemblies. mdpi.com

The structural characterization of these coordination polymers and supramolecular assemblies is primarily achieved through single-crystal X-ray diffraction, which provides a detailed picture of the connectivity and arrangement of the atoms in the crystal lattice.

Research into Catalytic Applications of Coordination Compounds

Coordination compounds derived from 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- have the potential to be utilized as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating chemical reactions. The ligand can influence the catalytic activity by modifying the electronic and steric environment around the metal center.

While specific catalytic applications for complexes of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- are not yet widely reported, related triazole-based metal complexes have shown promise in catalysis. For example, some copper(I) triazole complexes have been investigated as catalysts in click chemistry and oxidation reactions. cnr.it The presence of both nitrogen and sulfur donor atoms in 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- could lead to unique catalytic properties, potentially enabling new types of chemical transformations. Future research in this area is needed to explore the full catalytic potential of these coordination compounds.

Research Findings on the Luminescent Properties of Metal Complexes with 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- Remain Elusive

Despite a thorough search of scientific literature, specific research detailing the luminescent properties of metal complexes formed with the ligand 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- could not be located. Consequently, the requested article focusing on the coordination chemistry and luminescent characteristics of this particular compound's metal complexes cannot be generated at this time.

The investigation into the coordination chemistry of triazole derivatives is an active area of research, with many studies exploring the luminescent properties of their metal complexes. These compounds are of interest for their potential applications in areas such as sensing, bio-imaging, and materials science.

While there is a wealth of information on the coordination and luminescent properties of other 1,2,4-triazole derivatives, such as those with thiol, amino, or different alkyl/aryl substituents, this information is not directly applicable to the user's specific request due to the strict focus on "1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-". The electronic and steric effects of the 3-methyl and 5-methylthio substituents would uniquely influence the ligand's coordination to metal ions and the resulting photophysical properties of the complexes. Without dedicated research on this compound, any discussion of its luminescent properties would be purely speculative.

Therefore, until research is published on the synthesis and photophysical characterization of metal complexes with 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, a detailed and scientifically accurate article on this specific topic cannot be provided.

Research into Biological Activities and Underlying Mechanisms of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio Derivatives

Antifungal Activity Mechanisms

Derivatives of 1,2,4-triazole (B32235) are foundational to many commercial antifungal agents. Their primary mechanism of action involves the inhibition of sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. nih.gov The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the enzyme's active site, disrupting sterol production and leading to increased membrane permeability and ultimately, fungal cell death. nih.gov

Research into thioether and thiol derivatives of 1,2,4-triazole has aimed to develop novel agents with improved efficacy and a broader spectrum of activity. mdpi.com Studies have shown that these compounds exhibit significant activity against various fungal pathogens. For instance, novel 1,2,4-triazole thioether derivatives have been synthesized and shown to possess moderate to good antifungal properties. mdpi.comnih.gov One study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety demonstrated notable activity against several species of Botrytis cinerea, a plant-pathogenic fungus. frontiersin.org Similarly, other thioether derivatives have shown potent inhibitory effects against Rhizoctonia solani. nih.gov The introduction of a sulfur atom, either as a thioether or in a thione tautomeric form, is often associated with enhanced antifungal potential.

Compound ClassTarget FungiObserved Activity
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine thioethersBotrytis cinerea (cucumber, strawberry, tobacco, blueberry), Phytophthora infestans, Pyricularia oryzaeMost compounds exhibited obvious antifungal activities. Compounds 4 , 5h , 5o , and 5r showed significant activity against three of the four tested Botrytis cinerea species. frontiersin.org
1,2,4-Triazole thioether derivatives with 6-fluoroquinazolinyl moietyRhizoctonia solaniCompound 6u demonstrated a potent inhibitory effect of 80.8% at a concentration of 50 µg/mL, comparable to the commercial fungicide chlorothalonil. nih.gov
1,2,4-Triazole thioether derivatives with 1,3,4-thiadiazole (B1197879) skeletonTrichoderma sp., Mucor sp.Compound 9d showed stronger antifungal activity (EC50 values of 9.25 and 12.95 µg/mL, respectively) than the commercial fungicide pyrimethanil. nih.gov

Antibacterial Activity Mechanisms

The 1,2,4-triazole scaffold has been widely incorporated into antibacterial drug design to combat the rise of antibiotic resistance. nih.gov Derivatives featuring thio-substituents have shown promise against a range of Gram-positive and Gram-negative bacteria. researchgate.net

One key mechanism of action for these derivatives is the inhibition of metallo-β-lactamases (MBLs). mdpi.com MBLs are enzymes produced by resistant bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. mdpi.comresearchgate.net The 1,2,4-triazole-3-thione moiety has been identified as a potent metal-ligating group capable of targeting the di-zinc active site of MBLs like NDM-1 and VIM-type enzymes. unisi.itacs.org By inhibiting these resistance enzymes, the triazole derivatives can restore the efficacy of conventional antibiotics. mdpi.comunipd.it

Studies on specific thioether derivatives have demonstrated their antibacterial potential. A series of novel 1,2,4-triazole thioether derivatives bearing a 6-fluoroquinazolinyl moiety showed excellent activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that causes rice bacterial blight. nih.govacs.org The mechanism for the most potent compound from this series involved increasing the permeability of the bacterial membrane, reducing extracellular polysaccharide content, and inducing morphological changes in the bacterial cells. nih.gov Other research has shown that fluorobenzoylthiosemicarbazides, which are precursors to 1,2,4-triazole-3-thiones, may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. mdpi.com

Compound / Derivative ClassTarget Bacteria / EnzymeActivity / Mechanism
1,2,4-Triazole-3-thione derivativesMetallo-β-lactamases (NDM-1, VIM-type)Act as inhibitors by binding to the di-zinc active site, restoring the activity of β-lactam antibiotics. mdpi.comunisi.itacs.org
Thiazolo[3,2-b]-1,2,4-triazole derivative 6u Xanthomonas oryzae pv. oryzae (Xoo)EC50 value of 18.8 µg/mL. Mechanism involves increasing bacterial membrane permeability and altering cell morphology. nih.gov
FluorobenzoylthiosemicarbazidesGram-positive bacteria (e.g., Staphylococcus aureus)Active against methicillin-sensitive and resistant strains (MICs 7.82 to 31.25 µg/mL). Potentially act as allosteric D-alanyl-D-alanine ligase inhibitors. mdpi.com

Antiviral Activity Research

The 1,2,4-triazole ring is a cornerstone in the development of antiviral drugs, most notably represented by the broad-spectrum antiviral agent Ribavirin. bohrium.com This heterocyclic system is valued for its favorable pharmacokinetic properties, low toxicity, and resistance to metabolic degradation. nih.govnuft.edu.ua The triazole ring often acts as a bioisostere for amide, ester, or carboxyl groups, allowing it to mimic natural substrates and interact with viral enzymes or proteins. nih.govnuft.edu.ua

Research has focused on synthesizing analogs of known antiviral drugs, such as Ribavirin and Doravirine, by modifying or incorporating the 1,2,4-triazole scaffold. nih.gov For example, acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), have shown potent inhibitory properties against HIV-1. nih.gov Other studies have explored enantiopure series of 1,2,4-triazole-3-thiones, which have demonstrated activity against influenza A virus subtypes. nih.govbohrium.com The antiviral activity of 1,2,4-triazole derivatives has been documented against a wide variety of viruses, including:

Human Immunodeficiency Virus (HIV) nih.gov

Hepatitis B and C viruses nih.gov

Influenza A and B viruses nih.gov

Herpes simplex virus nih.gov

SARS virus nih.gov

Hantavirus nih.gov

The mechanism of action varies depending on the specific derivative and the target virus. For instance, in the case of Ribavirin, it is thought to act as a purine (B94841) guanosine (B1672433) cycle imitator. nih.gov Other derivatives function by inhibiting key viral enzymes like reverse transcriptase. nih.gov The chemical stability and versatility of the 1,2,4-triazole core make it a highly valuable framework for the rational design of new antiviral agents. researchgate.netbohrium.com

Anticancer Activity Research

The 1,2,4-triazole scaffold is a prominent feature in several anticancer agents, and derivatives containing thiol or thione groups often exhibit enhanced potency. nih.govresearchgate.net These compounds have demonstrated antiproliferative effects across a variety of human cancer cell lines. researchgate.netzsmu.edu.uaisres.org The anticancer activity is attributed to the ability of the triazole ring and its substituents to interact with various biological targets, including enzymes, receptors, and DNA. researchgate.net

One area of research involves 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety. nih.gov These compounds have been evaluated for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Several hydrazones in this class were identified as promising anticancer agents with moderate cytotoxicity, with EC50 values in the low micromolar range. nih.gov For instance, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to be relatively selective towards cancer cells and showed promising results in inhibiting cancer cell migration. nih.gov

Other studies have explored different derivatives, such as those condensed with chromen-2-one, which showed high anticancer activity against the human colon cancer (HCT 116) cell line. nih.gov Palladium complexes containing 1,2,4-triazole-3-thiones have also demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov

Compound Class / DerivativeCancer Cell Line(s)IC50 / EC50 Value
1,2,4-Triazole-3-thiol hydrazonesMelanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1)EC50 values in the range of 2–17 µM. nih.gov
(E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-onesColon Cancer (HCT 116)Compound 112c showed high activity with an IC50 of 4.363 μM. nih.gov
Palladium complexes of 1,2,4-triazole-3-thionesBreast Cancer (MCF-7)Complexes 71b and 71c showed significant cytotoxicity compared with cisplatin. nih.gov

Enzyme Inhibition Studies

Derivatives of 1H-1,2,4-triazole have been investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.combohrium.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

Research has focused on 1,2,4-triazole derivatives that incorporate a thioether linkage, which often plays a role in the molecule's interaction with the enzyme's active site. researchgate.net For example, two series of 2-(4-substituted-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives were synthesized and evaluated for their inhibitory potential against AChE and BChE. researchgate.net Several compounds showed moderate to good activity, with some displaying potent inhibition in the low micromolar range. researchgate.net

Molecular docking studies have been employed to understand the binding mechanisms. mdpi.comresearchgate.net These studies reveal that the triazole derivatives can bind within the active site of the cholinesterase enzymes, interacting with key amino acid residues. researchgate.net The ligands often orient themselves to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can lead to potent inhibition. mdpi.com The triazole ring, along with its various substituents, contributes to these favorable binding interactions. researchgate.net

Compound SeriesTarget EnzymeMost Potent IC50 Values
2-(4-Ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivativesAcetylcholinesterase (AChE)5.41 ± 0.24 µM
Butyrylcholinesterase (BChE)7.52 ± 0.18 µM
1-(4-Toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivativesAcetylcholinesterase (AChE)0.73 ± 0.54 µM
Butyrylcholinesterase (BChE)0.017 ± 0.53 µM

Certain triazole derivatives are known to be potent inhibitors of catalase, an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. researchgate.net The compound 3-amino-1,2,4-triazole (3-AT) is a well-studied, specific, and irreversible inhibitor of catalase. nih.govoup.com This inhibition is crucial for understanding the biological effects of some triazole compounds and has been used as a tool to study oxidative stress. mdpi.com

The mechanism of inhibition by 3-AT is a covalent binding to the active center of the tetrameric form of catalase. researchgate.netoup.commdpi.com This binding is dependent on the presence of hydrogen peroxide (H2O2). researchgate.netdergipark.org.tr Catalase first reacts with H2O2 to form an enzyme-substrate complex known as Complex I. The inhibitor, 3-AT, then reacts with this complex, leading to the irreversible inactivation of the enzyme. researchgate.net

Studies on a related compound, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), also demonstrated inhibitory effects on human erythrocyte catalase, with the inhibition being pH-dependent. dergipark.org.tr The research on 3-AT has also revealed that its inhibitory action can interfere with the correct folding and transport of catalase into peroxisomes in yeast, causing the enzyme to form insoluble aggregates within the organelle. nih.gov This specific and powerful inhibitory mechanism makes aminotriazole derivatives important molecules in toxicological and biochemical research. mdpi.com

Investigation of Cytochrome P450 Enzyme Inhibition

The 1,2,4-triazole nucleus is a well-established pharmacophore known for its ability to interact with heme-containing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net This interaction is the cornerstone of the mechanism of action for many azole-based antifungal drugs and aromatase inhibitors. nih.gov The inhibitory activity is primarily attributed to the coordination of the sp2-hybridized nitrogen atom at the 4-position of the triazole ring with the ferric heme iron atom at the active site of the CYP enzyme. nih.gov This binding event displaces the natural substrate, typically water, and interferes with the enzyme's catalytic cycle.

Structure-Activity Relationship (SAR) Analysis of Substituted Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For derivatives of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)-, SAR analyses have elucidated the roles of the core substituents and the effects of further derivatization.

Role of Methyl and Methylthio Substituents in Modulating Bioactivity

The substituents at the 3- and 5-positions of the 1,2,4-triazole ring are fundamental to the molecule's biological profile. The sulfur-linked group at the 5-position is particularly significant. The presence of a thioether (R-S-) linkage, such as the methylthio group, is a common feature in many biologically active triazoles. mdpi.com Research on related compounds has shown that converting a thiol (-SH) group at this position to an S-alkyl or S-benzyl derivative can profoundly impact activity. For instance, in some series, changing the thiol group to a benzylthio derivative significantly enhanced cytotoxic activities against various cancer cell lines. nih.gov This suggests that the methylthio group is not merely a placeholder but actively contributes to target binding, likely through hydrophobic or van der Waals interactions. The length and nature of the alkyl chain in such alkylsulfanyl moieties can also have a profound effect on antiproliferative activities. nih.gov

The methyl group at the 3-position also plays a key role. Its small size and lipophilic nature can influence the molecule's orientation within a binding pocket. In SAR studies of related antibacterial 1,2,4-triazoles, the nature of the substituent at this position, whether a small alkyl group or a larger aryl group, significantly alters the spectrum and potency of activity.

Impact of Functional Group Derivatization on Target Interactions

Further derivatization of the core 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- structure has provided deep insights into the requirements for potent biological activity. A common strategy involves substitution at the N-4 position of the triazole ring, often with substituted phenyl groups.

Studies on antibacterial 1,2,4-triazoles have shown that the electronic properties of substituents on an N-4-phenyl ring are critical. For example, the presence of a 4-bromophenyl moiety was found to be crucial for potent antibacterial effect in one series of compounds. mdpi.com Similarly, another study found that a 4-trichloromethyl group on the phenyl ring led to the highest antibacterial activity, equivalent to the standard drug ceftriaxone. mdpi.com These findings indicate that electron-withdrawing groups and specific halogen substitutions can enhance target engagement.

In the context of antifungal activity, a study on 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles demonstrated how modifying the alkylthio chain and the aryl group affects potency. ijper.org The results showed that certain derivatives exhibited significant inhibitory effects against various bacterial and fungal strains. ijper.org For instance, compounds with a 5-bromofuran group at the 3-position and an ethylthio or benzylthio group at the 5-position showed promising activity. ijper.orgresearchgate.net

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-alkylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole derivatives against various microbial strains, illustrating the impact of S-alkylation at the 5-position. ijper.org

CompoundR Group (at 5-position)S. aureus (MIC, μg/mL)B. subtilis (MIC, μg/mL)E. coli (MIC, μg/mL)C. albicans (MIC, μg/mL)
2a-SH50100100100
2b-S-CH₃5050100100
2c-S-CH₂CH₃25505050
2d-S-CH₂CH₂CH₃25255050
2e-S-CH₂-Ph12.5252512.5
2f-S-CH₂-Ph(4-Cl)12.512.52525
Amoxicillin6.256.256.25-
Fluconazole---6.25

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations provide a computational model to predict and analyze the binding of ligands to protein targets at a molecular level. ekb.eg Such studies have been instrumental in rationalizing the observed biological activities of 1,2,4-triazole derivatives and guiding further synthesis. ijper.orgresearchgate.net

For derivatives containing the 5-alkylthio-1,2,4-triazole scaffold, docking studies against microbial protein targets have revealed key binding interactions. In one study, active antibacterial and antifungal compounds were docked into the active sites of Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 1AJ0) and Candida albicans N-myristoyltransferase (PDB: 1IYL). ijper.orgresearchgate.net

The results indicated that the triazole derivatives fit well within the active sites, establishing multiple non-covalent interactions that stabilize the ligand-protein complex. Common interactions included:

Hydrogen Bonding: The nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, interacting with amino acid residues like Arg and Gln in the active site.

Hydrophobic Interactions: The aryl substituents on the triazole ring and the alkylthio group engage in hydrophobic and van der Waals interactions with nonpolar residues such as Val, Leu, Ile, and Phe.

Pi-Pi Stacking: Aromatic rings on the ligand often form favorable pi-pi stacking interactions with the side chains of aromatic amino acids like Tyr, Phe, and Trp.

The docking scores (binding energies) correlate with the experimentally observed biological activity; a lower binding energy typically corresponds to higher inhibitory activity. ijper.org The table below summarizes the docking results for select potent compounds from the previously mentioned study. ijper.org

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
2e (-S-CH₂-Ph)S. aureus Tyrosyl-tRNA synthetase (1AJ0)-8.9TYR36, ASP79, GLY193, TYR196
C. albicans N-myristoyltransferase (1IYL)-9.5LEU99, PHE102, TYR216, GLN420
2f (-S-CH₂-Ph(4-Cl))S. aureus Tyrosyl-tRNA synthetase (1AJ0)-9.2TYR36, ASP79, GLY193, TYR196
C. albicans N-myristoyltransferase (1IYL)-9.8LEU99, PHE102, TYR216, GLN420
AmoxicillinS. aureus Tyrosyl-tRNA synthetase (1AJ0)-8.5-
FluconazoleC. albicans N-myristoyltransferase (1IYL)-9.1-

These computational studies confirm that the various functional groups appended to the 1,2,4-triazole core, including the methylthio group, play specific and crucial roles in anchoring the molecule within the target's active site, thereby rationalizing the structure-activity relationships observed experimentally. ijper.orgekb.eg

Agrochemical Research Applications and Mechanistic Aspects of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio Derivatives

Plant Growth Regulation Research and Mechanisms

Derivatives of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- are utilized in agricultural chemistry for their role as plant growth regulators (PGRs). chemimpex.com These compounds can enhance crop yields and improve plant resistance to a variety of environmental stressors, which is a critical aspect of sustainable agriculture. chemimpex.com The primary mechanism through which many triazole-based PGRs function is the inhibition of gibberellin biosynthesis. researchgate.netresearchgate.net

Triazoles act by inhibiting cytochrome P450-mediated oxidative demethylation, specifically blocking the conversion of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway. researchgate.netresearchgate.net This reduction in the levels of biologically active gibberellins (B7789140) leads to controlled stem elongation, reducing the risk of lodging (the bending over of stems) in crops like cereals and oilseed rape. researchgate.net Beyond reducing stem height, these compounds can lead to other beneficial physiological effects, including delayed leaf senescence, improved canopy structure, enhanced root growth, and a lowered susceptibility to drought and low temperatures. researchgate.net For example, related triazole compounds like Paclobutrazol (B33190) (PBZ) are known to modify the root-to-shoot ratio, often favoring the root system, which can be advantageous under stressful conditions. researchgate.netresearchgate.net

Fungicidal Research and Applications in Crop Protection

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of modern fungicides, and 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- serves as a valuable intermediate in their synthesis. chemimpex.comresearchgate.net The emergence of drug-resistant pathogens has driven research into novel triazole derivatives with a broad spectrum of activity. nih.gov The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Disruption of ergosterol production compromises the integrity of the cell membrane, thereby inhibiting fungal growth and reproduction. nih.gov

Research into new derivatives has yielded compounds with potent, broad-spectrum antifungal activity. For instance, studies on novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have demonstrated significant efficacy against a range of plant pathogens. nih.gov

Table 1: Fungicidal Activity of a Novel 1,2,4-Triazole Derivative

Phytopathogen EC₅₀ (mg/L)
Sclerotinia sclerotiorum 1.59
Phytophthora infestans 0.46
Rhizoctonia solani 0.27
Botrytis cinerea 11.39

Data shows the efficacy of compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4). nih.gov

Another synthesized derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2), showed an EC₅₀ value of 0.12 mg/L against S. sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.gov This highlights the potential for discovering new, highly effective fungicides through the structural modification of the 1,2,4-triazole scaffold. nih.gov

Herbicidal Research and Selectivity Mechanisms

1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- is a precursor in the synthesis of various herbicides. chemimpex.com Research has focused on creating novel 1,2,4-triazole derivatives that exhibit potent herbicidal activity and desirable selectivity between crops and weeds. A study involving new pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl moiety showed that many of the synthesized compounds possessed moderate to good herbicidal activities against both monocotyledonous and dicotyledonous weeds. researchgate.netresearchgate.net

The mechanism of selectivity often relates to differential metabolism between the crop and the weed species. Crops may be able to detoxify the herbicidal compound more rapidly than the target weeds, leading to tolerance. The herbicidal efficacy of these compounds was evaluated against several plant species in petri dish cultures. researchgate.net

Table 2: Herbicidal Activity of Synthesized 1,2,4-Triazole Derivatives

Test Species (Weed) Type Activity Level
Echinochloa crusgalli Monocot Moderate to Good
Sorghum bicolor Monocot Moderate to Good
Raphanus sativus Dicot Moderate to Good
Brassica campestris Dicot Moderate to Good
Cucumis sativus Dicot Moderate to Good
Medicago sativa Dicot Moderate to Good

Based on preliminary bioassays of novel pyrimidyl-1,2,4-triazole derivatives. researchgate.netresearchgate.net

Further research into triazole derivatives containing a pyrazole (B372694) moiety has also shown moderate herbicidal activity against lettuce and bentgrass, indicating the broad potential of this chemical class in weed management. researchgate.net

Insecticidal Activity Research and Target Specificity

The 1,2,4-triazole scaffold is also explored for its insecticidal properties. researchgate.net Various derivatives have been synthesized and tested against different insect pests. researchgate.netresearchgate.net For example, certain novel 1,2,4-triazole compounds have demonstrated insecticidal activity against the black bean aphid, Aphis rumicis Linnaeus. researchgate.netresearchgate.net

More targeted research has involved synthesizing 1,2,4-triazole derivatives containing trifluoroacetyl moieties and evaluating their effectiveness against specific agricultural pests. nih.gov Bioassays revealed significant activity against the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). nih.gov

Table 3: Insecticidal Activity of 1,2,4-Triazole Derivatives at 100 mg/L

Compound Target Pest Activity (%)
4-1 (R¹ is chloropyridine, R² is H) Nilaparvata lugens 93.5
4-2 (R¹ is chlorothiazole, R² is H) Nilaparvata lugens 94.1
4-19 (R¹ is benzyl, R² is isopropyl) Nilaparvata lugens 95.5

Data from a study on novel 1,2,4-triazole derivatives containing trifluoroacetyl groups. nih.gov

Environmental Impact and Bioremediation Potential in Agricultural Contexts

The widespread use of triazole-based agrochemicals necessitates an understanding of their environmental fate and potential for bioremediation. The parent compound, 1H-1,2,4-triazole (TZ), is considered an environmental pollutant due to its recalcitrant nature. nih.gov Studies have shown that TZ is stable in water at various pH levels and is not readily biodegradable, with one study showing only 1% degradation after 28 days. epa.gov Its half-life in soil can be significant, and due to its properties, it has the potential to be transported into water systems. epa.gov

The environmental impact also includes potential effects on non-target organisms. For example, triazole PGRs like paclobutrazol and uniconazole (B1683454) have been shown to inhibit the molting process and affect the development and immune systems of crustaceans such as the Chinese mitten crab (Eriochechoir sinensis), which is often co-cultured in rice paddies. nih.gov

Despite its persistence, research has identified microorganisms capable of degrading 1H-1,2,4-triazole. A bacterial strain identified as Shinella sp. NJUST26 was isolated from contaminated soil and can use TZ as its sole source of carbon and nitrogen. nih.gov The biodegradation pathway involves the oxidation of TZ to 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO), followed by ring cleavage to form biodegradable intermediates like semicarbazide (B1199961) and urea. nih.gov Additionally, co-metabolic processes, such as nitrification in activated sludge reactors, have been shown to significantly enhance the biodegradation of TZ, offering a promising strategy for removing this recalcitrant contaminant from wastewater. researchgate.net

Material Science Applications of 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio and Its Derivatives

Development of Specialty Polymers and Coatings

While direct polymerization of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- is not widely documented, its derivatives, particularly 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA), have shown significant promise as components in protective coatings, primarily for their anti-corrosion properties. researchgate.net These compounds function by adsorbing onto a metal's surface, forming a protective film that inhibits corrosive processes.

Research has demonstrated the effectiveness of triazole derivatives as corrosion inhibitors for various metals, including mild steel and aluminum alloys. researchgate.netnih.govfrontiersin.org The inhibitive action is attributed to the multiple adsorption sites on the triazole molecule, including the nitrogen and sulfur atoms, which can coordinate with metal ions on the surface, effectively blocking the active sites for corrosion. nih.gov

Studies on 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA) have investigated its influence on the corrosion of C45 mild steel in acidic chloride solutions. researchgate.net The findings indicate that the concentration of the triazole derivative plays a crucial role in its effectiveness. Similarly, the related compound 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) has been shown to provide superior corrosion suppression for AA2024 aluminum alloy in saline environments. frontiersin.org The adsorption of these molecules on the metal surface follows established models like the Langmuir adsorption isotherm, indicating the formation of a stable monolayer film that protects the material. frontiersin.orgicrc.ac.ir

The data below summarizes the inhibition efficiency of a related triazole compound, demonstrating the potential of this chemical family in protective coatings.

Inhibitor Metal Environment Concentration Inhibition Efficiency (%)
3-amino-5-mercapto-1,2,4-triazole (AMT)AA2024 Aluminium Alloy3.5 wt.% NaCl1.5 g/L90.0% frontiersin.org
Methyl 3H-2,3,5-triazole-1-formateMild Steel1 M HCl5 mM93.8% icrc.ac.ir

These findings underscore the potential for incorporating 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- and its derivatives into advanced coating formulations to enhance the durability and lifespan of metallic materials in corrosive environments.

Applications in Dye and Pigment Chemistry

The structural backbone of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- makes its amino derivative a valuable precursor in the synthesis of specialized dyes. Specifically, 3-Amino-5-methylthio-1H-1,2,4-triazole is utilized as a key building block for creating heterocyclic disperse azo dyes. sigmaaldrich.com

The synthesis process involves the use of the amino-triazole derivative as a diazo component. Through diazotization, the amino group is converted into a highly reactive diazonium salt. This intermediate is then coupled with other aromatic compounds, such as 8-hydroxyquinoline, to form the final azo dye. The resulting molecules possess chromophoric azo groups (-N=N-) that are responsible for their color. The triazole ring and the methylthio group can modulate the final color and improve properties such as lightfastness and thermal stability. sigmaaldrich.com

Precursor Compound Reaction Type Coupling Partner Resulting Product Class
3-Amino-5-methylthio-1H-1,2,4-triazoleDiazotization and Azo Coupling8-hydroxyquinolineHeterocyclic Disperse Azo Dyes sigmaaldrich.com

The versatility of this synthesis route allows for the creation of a variety of colors by changing the coupling partner, making these triazole-based dyes suitable for applications in textiles and other materials requiring coloration.

Electrolyte Additives for Energy Storage Devices (e.g., Dye-Sensitized Solar Cells)

In the field of renewable energy, derivatives of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- have been identified as effective electrolyte additives for enhancing the performance of dye-sensitized solar cells (DSSCs). The amino derivative, 3-Amino-5-methylthio-1H-1,2,4-triazole, is noted for its role as an efficient additive in the electrolyte solution of DSSCs. sigmaaldrich.com

Dye-sensitized solar cells rely on an electrolyte, typically an I⁻/I₃⁻ redox couple, to regenerate the dye after electron injection. The performance and stability of DSSCs can be significantly improved by incorporating specific additives into this electrolyte. Triazole-based compounds contribute to this enhancement in several ways. Research on similar triazole-based dendritic molecules has shown that they can increase the open-circuit voltage (Voc) by suppressing the back electron transfer—a process where injected electrons recombine with the electrolyte, reducing cell efficiency. researchgate.netnih.gov

The proposed mechanism for this improvement involves the adsorption of the triazole additive onto the semiconductor (e.g., TiO₂) surface. This adsorbed layer acts as a barrier, preventing the I₃⁻ ions in the electrolyte from reaching the surface and recombining with electrons. Furthermore, the nitrogen and sulfur atoms in the triazole ring can interact with the semiconductor surface, positively shifting the conduction band edge, which contributes to a higher Voc. researchgate.net

Device Type Additive Class Observed Effect Reference
Dye-Sensitized Solar Cell (DSSC)Triazole-based phenothiazine (B1677639) dendrimersIncreased open-circuit voltage (Voc) and power conversion efficiency (η) researchgate.net
Dye-Sensitized Solar Cell (DSSC)Triazole dendritic moleculesHigher Voc and power conversion efficiency (η) nih.gov
Dye-Sensitized Solar Cell (DSSC)3-Amino-5-methylthio-1H-1,2,4-triazoleMentioned as an efficient electrolyte additive sigmaaldrich.com

The use of 3-amino-5-methylthio-1H-1,2,4-triazole as an additive represents a promising strategy for developing more efficient and stable DSSCs.

Integration into Functional Materials for Optoelectronic and Sensing Applications

The unique structure of the 1,2,4-triazole (B32235) ring makes it a foundational component for a variety of functional materials, including those designed for optoelectronic and sensing purposes. The 1,2,4-triazole ring is an essential structural component in many functional materials and coordination compounds. The presence of multiple heteroatoms (nitrogen and sulfur) in 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- provides sites for coordination with metal ions, which is a critical feature for the development of chemical sensors.

Derivatives of 1,2,4-triazole have been explored for their chemosensory abilities, capable of detecting a range of analytes including metal ions and anions. The binding of an analyte to the functionalized triazole can induce a detectable change, such as a shift in color (colorimetric sensor) or fluorescence.

While specific research into the optoelectronic properties of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- is emerging, related triazole-thiol derivatives have shown concrete applications. For instance, 3-Methyl-1H(4H)-1,2,4-triazole-5-thione has been used as an ionophore in the fabrication of a potentiometric sensor selective for gadolinium(III) ions. This demonstrates the capacity of the triazole-thione scaffold to selectively bind with specific metal ions, a key requirement for effective chemical sensors.

The integration of this compound and its derivatives into more complex systems, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to the development of highly sensitive and selective sensors for environmental monitoring, industrial process control, and biomedical diagnostics.

Future Research Directions and Translational Opportunities for 1h 1,2,4 Triazole, 3 Methyl 5 Methylthio Chemistry

Exploration of Novel Synthetic Pathways and Automation

The development of efficient and versatile synthetic routes is crucial for advancing the chemistry of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- and its derivatives. While traditional methods exist, future research will likely focus on novel, more sustainable, and automatable pathways.

Recent advancements in organic synthesis have opened new avenues for the construction of 1,2,4-triazole (B32235) rings. organic-chemistry.orgisres.org Metal-free and oxidant-free approaches are gaining traction due to their environmental benefits. organic-chemistry.org For instance, methods involving the cyclization of readily available starting materials under mild conditions are being explored. organic-chemistry.org These strategies often exhibit excellent functional group tolerance, allowing for the synthesis of a diverse library of substituted triazoles. organic-chemistry.org

Furthermore, the integration of automation and high-throughput screening technologies can significantly accelerate the discovery and optimization of synthetic pathways. Flow chemistry, for example, offers precise control over reaction parameters, leading to improved yields and purity while minimizing waste. The application of microwave-assisted synthesis has also been shown to be a simple, efficient, and mild method for preparing substituted 1,2,4-triazoles. organic-chemistry.org

Future efforts in this area could focus on developing one-pot, multi-component reactions that streamline the synthesis of complex triazole derivatives from simple precursors. isres.orgorganic-chemistry.org Such approaches not only enhance efficiency but also align with the principles of green chemistry. nih.gov The development of catalytic systems, including those inspired by enzymes, could provide highly regioselective and atom-economical routes to these valuable compounds. rsc.org

Table 1: Comparison of Synthetic Strategies for 1,2,4-Triazole Scaffolds

Synthetic StrategyKey FeaturesAdvantagesPotential for Automation
Conventional Cyclization Often requires harsh conditions and strong oxidants.Well-established and understood.Moderate
Metal-Free Synthesis Avoids the use of transition metals, reducing cost and toxicity. organic-chemistry.orgEnvironmentally friendly and operationally simple. organic-chemistry.orgHigh
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. organic-chemistry.orgRapid, efficient, and often catalyst-free. organic-chemistry.orgHigh
Electrochemical Synthesis Employs electricity to drive chemical transformations. isres.orgAvoids strong oxidants and transition-metal catalysts. organic-chemistry.orgHigh
Amine Oxidase-Inspired Catalysis Utilizes a biomimetic catalyst with oxygen as the terminal oxidant. rsc.orgAtom-economical and environmentally benign. rsc.orgModerate to High

Discovery of New Biological Targets and Therapeutic Modalities

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs. nih.gov Derivatives of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- are expected to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.

The incorporation of the methylthio group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This moiety can participate in various non-covalent interactions with biological targets, potentially leading to enhanced potency and selectivity. Research has shown that related triazole-thiol and thiadiazole derivatives possess antioxidant and antimicrobial properties. mdpi.comnih.gov

Future research should focus on screening 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- and its analogues against a broad panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. High-throughput screening campaigns, coupled with computational modeling and structure-activity relationship (SAR) studies, can identify promising lead compounds for further development. nih.gov

The exploration of novel therapeutic modalities, such as targeted protein degradation (e.g., PROTACs) and covalent inhibitors, could also be a fruitful area of investigation. The reactivity of the methylthio group could be exploited for the design of targeted covalent inhibitors, which can offer improved efficacy and duration of action. The combination of the 1,2,4-triazole scaffold with other pharmacologically active moieties can lead to the development of hybrid molecules with synergistic or multi-target activities. zsmu.edu.ua

Table 2: Potential Biological Activities and Therapeutic Areas for 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- Derivatives

Potential Biological ActivityTherapeutic AreaRationale
Antifungal Infectious DiseasesThe 1,2,4-triazole core is a key component of many antifungal drugs that inhibit lanosterol (B1674476) 14α-demethylase. nih.gov
Anticancer OncologyTriazole derivatives have shown antiproliferative effects in various cancer cell lines. chemmethod.commdpi.com
Antibacterial Infectious DiseasesFused 1,2,4-triazole systems have demonstrated significant antibacterial activity. nih.gov
Antitubercular Infectious DiseasesSome triazole derivatives have shown promising activity against Mycobacterium tuberculosis. researchgate.netdiscoveryjournals.org
Antiviral Infectious DiseasesThe 1,2,4-triazole scaffold is present in antiviral drugs like Ribavirin. mdpi.com
Anti-inflammatory Inflammatory DiseasesCertain triazole derivatives have exhibited anti-inflammatory properties.
Enzyme Inhibition VariousThe triazole ring can act as a bioisostere for other functional groups, enabling interaction with enzyme active sites. nih.gov

Integration with Advanced Materials for Hybrid System Development

The unique chemical properties of 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- make it a promising building block for the development of advanced materials. The triazole ring can act as a ligand for metal ions, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

The presence of the methylthio group can impart specific functionalities to these materials, such as improved thermal stability or enhanced affinity for certain substrates. The ability of the triazole nitrogen atoms to participate in hydrogen bonding also allows for the construction of supramolecular assemblies with well-defined architectures.

Future research in this area could explore the synthesis of novel polymers and composites incorporating the 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- scaffold. For example, integrating this compound into polymer backbones could lead to materials with enhanced flame retardancy or corrosion inhibition properties. The development of triazole-based energetic materials is another area of interest, where the high nitrogen content of the triazole ring can contribute to high performance. acs.orgacs.org

Furthermore, the functionalization of surfaces and nanoparticles with derivatives of this triazole could create hybrid systems with tailored properties for applications in electronics, photonics, and biotechnology. For instance, triazole-functionalized nanoparticles could be used for targeted drug delivery or as contrast agents in medical imaging.

Table 3: Potential Applications of 1H-1,2,4-Triazole, 3-methyl-5-(methylthio)- in Materials Science

Material TypePotential ApplicationKey Properties Conferred by the Triazole Scaffold
Coordination Polymers/MOFs Gas storage, catalysis, chemical sensingLigating ability of nitrogen atoms, tunable pore sizes.
Corrosion Inhibitors Protection of metalsAdsorption onto metal surfaces via nitrogen and sulfur atoms.
Energetic Materials Propellants, explosivesHigh nitrogen content, thermal stability. acs.orgacs.org
Functional Polymers Flame retardants, specialty coatingsThermal stability, ability to form char.
Surface Modifiers Nanoparticle functionalization, biosensorsAbility to self-assemble and bind to surfaces.

Sustainable Chemical Manufacturing of Triazole Scaffolds

The principles of green chemistry are becoming increasingly important in the chemical industry. Future research on 1H-1,2,4-triazole, 3-methyl-5-(methylthio)- should prioritize the development of sustainable manufacturing processes. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

Solvent-free synthesis methods, such as mechanochemistry (grinding), have been successfully applied to the synthesis of other triazole derivatives and represent a promising avenue for reducing waste. documentsdelivered.com The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is another key aspect of sustainable chemistry. isres.org

Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The development of engineered enzymes for the synthesis of triazole scaffolds could revolutionize their production.

Table 4: Green Chemistry Approaches for the Synthesis of 1,2,4-Triazole Scaffolds

Green Chemistry PrincipleApplication in Triazole SynthesisPotential Benefits
Atom Economy One-pot, multi-component reactions that incorporate all starting materials into the final product. isres.orgReduced waste, increased efficiency.
Use of Safer Solvents Employing water, supercritical fluids, or ionic liquids as reaction media.Reduced toxicity and environmental impact.
Energy Efficiency Microwave-assisted synthesis, sonochemistry, and flow chemistry to reduce reaction times and energy consumption. organic-chemistry.orgnih.govLower energy costs and carbon footprint.
Use of Renewable Feedstocks Investigating bio-based starting materials for triazole synthesis.Reduced reliance on fossil fuels.
Catalysis Development of highly efficient and recyclable catalysts, including biocatalysts. rsc.orgIncreased reaction rates, reduced waste, and improved selectivity.
Designing for Degradation Incorporating features into the molecular structure that allow for biodegradation after use.Reduced persistence in the environment.

Q & A

Q. What are the common synthetic routes for 3-methyl-5-(methylthio)-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or oxidation reactions. Key methods include:

  • Thiolation reactions : Reacting 3-methyl-1,2,4-triazole derivatives with methanethiol or methylthiolating agents under basic conditions .
  • Microwave-assisted synthesis : Significantly reduces reaction time (e.g., from hours to minutes) and improves yields (up to 85%) compared to conventional heating .
  • Oxidation of precursors : Controlled oxidation of sulfur-containing intermediates using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to avoid over-oxidation to sulfones .
    Critical factors : Catalyst choice (e.g., PEG-400 for phase-transfer catalysis ), solvent polarity, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-methyl-5-(methylthio)-1H-1,2,4-triazole derivatives?

  • IR spectroscopy : Identifies thiol (-SH) and thioether (-S-) groups via absorption bands at 2550–2600 cm⁻¹ and 700–600 cm⁻¹, respectively .
  • NMR spectroscopy :
    • ¹H NMR : Methylthio (-SCH₃) protons appear as a singlet at δ 2.1–2.3 ppm, while triazole ring protons resonate at δ 7.8–8.2 ppm .
    • ¹³C NMR : The methylthio carbon is observed at δ 12–15 ppm .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and monitors purity (>95% for biologically active derivatives) .

Q. What are the optimal conditions for the oxidation of the methylthio group to modify reactivity?

Controlled oxidation to sulfoxides or sulfones can enhance biological activity:

  • Sulfoxides : Use H₂O₂ in acetic acid at 0–5°C for 2–4 hours .
  • Sulfones : Prolonged reaction times (8–12 hours) with excess m-CPBA in dichloromethane at room temperature .
    Note : Over-oxidation risks decomposition; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., fluorine vs. methyl groups) alter lipophilicity and target interactions .
  • Assay conditions : Differences in microbial strains, pH, or solvent carriers (e.g., DMSO concentration) affect activity .
    Methodology :
  • Standardize bioassays (e.g., CLSI guidelines for antimicrobial testing).
  • Use computational docking to compare binding modes of structurally divergent analogs .

Q. What methodologies are employed to investigate the structure-activity relationship (SAR) of derivatives in antimicrobial applications?

  • Synthetic diversification : Introduce substituents at positions 3 and 5 (e.g., fluorobenzyl, morpholine) to assess electronic and steric effects .
  • Biological testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Computational modeling : Molecular docking (e.g., with fungal CYP51 enzyme) reveals that the methylthio group enhances hydrophobic interactions .

Q. How do solvent polarity and catalyst choice affect regioselectivity in nucleophilic substitution reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states, favoring substitution at the triazole N1 position .
  • Catalysts :
    • PEG-400 : Enhances nucleophilicity of thiols in heterocyclic alkylation .
    • Bleaching Earth Clay (pH 12.5) : Promotes selective S-alkylation over N-alkylation in triazole-thione derivatives .

Q. What computational approaches predict the binding modes of derivatives with target enzymes?

  • Molecular docking (AutoDock Vina) : Predicts interactions with active sites (e.g., hydrogen bonding with His-310 in C. albicans CYP51) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Correlate logP values with antifungal activity (R² > 0.8 for derivatives with logP 2.5–3.5) .

Q. What are the challenges in achieving enantiomeric purity during chiral synthesis, and how are they addressed?

  • Racemization : Occurs under basic or high-temperature conditions.
  • Solutions :
    • Use chiral auxiliaries (e.g., (R)-BINOL) to direct asymmetric synthesis .
    • Purify via chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers with >99% ee .

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